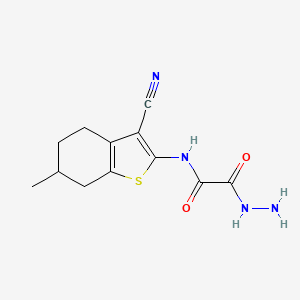![molecular formula C16H20N2O5 B15000914 1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B15000914.png)
1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[222]octane-3,5-dione is a complex organic compound featuring a bicyclic structure with a diazabicyclo[222]octane core
Méthodes De Préparation
The synthesis of 1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[22One common method involves the Diels-Alder reaction followed by ring-closing metathesis . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial production methods may involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the trimethoxyphenyl ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings to achieve the desired transformations.
Applications De Recherche Scientifique
1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Diazabicyclo[2.2.2]octane analogs: These analogs have similar core structures but may have different functional groups, affecting their reactivity and applications.
The uniqueness of 1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[22
Propriétés
Formule moléculaire |
C16H20N2O5 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
1-methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione |
InChI |
InChI=1S/C16H20N2O5/c1-16-7-9(11(14(19)17-16)15(20)18-16)8-5-6-10(21-2)13(23-4)12(8)22-3/h5-6,9,11H,7H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
RLYRNVOTMWPCNV-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C(C(=O)N1)C(=O)N2)C3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B15000836.png)
![3-(4-chlorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000860.png)
![N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15000861.png)
![6-butyl-8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000873.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B15000881.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000887.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide](/img/structure/B15000893.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide](/img/structure/B15000894.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B15000900.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-thiophen-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15000904.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B15000907.png)
![N-acetyl-N-[4,6-dimethyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B15000926.png)
![6-(butan-2-yl)-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15000935.png)
